Antimicrobial Potency of Mastoparan-M Against Clinical Isolates Compared to Mastoparan-L and Its Analogs
In a direct comparative study against bovine mastitis isolates of S. aureus, mastoparan-M (referred to as mastoparan-MO in the study) exhibited a Minimum Inhibitory Concentration (MIC) of 16 µM against all tested strains, whereas the parent peptide mastoparan-L was inactive against two of the three strains at the highest tested concentration of 32 µM [1]. This demonstrates a clear improvement in antibacterial spectrum and potency for mastoparan-M over its progenitor.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 16 µM against all tested S. aureus strains (02/18, 353/17, Aurora) |
| Comparator Or Baseline | Mastoparan-L: MIC > 32 µM against strains 02/18 and 353/17; MIC = 32 µM against strain Aurora |
| Quantified Difference | Mastoparan-M is at least 2-fold more potent than mastoparan-L against the Aurora strain and active where mastoparan-L is ineffective against the other strains. |
| Conditions | In vitro broth microdilution assay against S. aureus clinical isolates from bovine mastitis. |
Why This Matters
This data justifies the selection of mastoparan-M over mastoparan-L for research targeting S. aureus infections, particularly in models of bovine mastitis where efficacy against resistant strains is critical.
- [1] Silva ON, et al. Employment of mastoparan-like peptides to prevent Staphylococcus aureus associated with bovine mastitis. J Bacteriol. 2024;206(6):e00071-24. View Source
